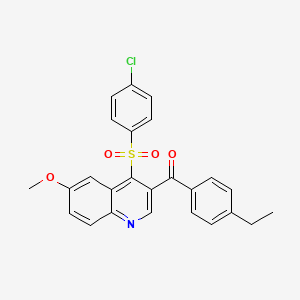

4-(4-chlorobenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline

Description

The compound 4-(4-chlorobenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline (CAS: 866895-46-7, Molecular Formula: C₂₇H₂₆ClN₃O₃S) is a quinoline derivative featuring a 6-methoxyquinoline core substituted with a 4-chlorobenzenesulfonyl group at position 4 and a 4-ethylbenzoyl group at position 3 . Its molecular weight is 508.03 g/mol, and its SMILES notation is COc1ccc2c(c1)c(N1CCN(CC1)Cc1ccccc1)c(cn2)S(=O)(=O)c1ccc(cc1)Cl. The sulfonyl and benzoyl substituents confer distinct electronic and steric properties, making it a candidate for pharmacological studies, particularly in antimicrobial or antiparasitic applications.

Properties

IUPAC Name |

[4-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClNO4S/c1-3-16-4-6-17(7-5-16)24(28)22-15-27-23-13-10-19(31-2)14-21(23)25(22)32(29,30)20-11-8-18(26)9-12-20/h4-15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVOMSJXHMMFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Quinoline

- Substituents :

- 4-Chlorobenzenesulfonyl group

- 4-Ethylbenzoyl group

- Methoxy group

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClO3S |

| Molecular Weight | 351.86 g/mol |

| CAS Number | Not specified |

| Solubility | Insoluble in water |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit various antimicrobial properties. A study highlighted the effectiveness of related compounds against several bacterial strains, suggesting that the presence of the chlorobenzenesulfonyl and ethylbenzoyl groups may enhance this activity.

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer properties. Notably, compounds similar to 4-(4-chlorobenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline have shown promise in inhibiting cancer cell proliferation in vitro.

Case Study: In Vitro Analysis on Cancer Cells

A recent study assessed the cytotoxic effects of this compound on human cancer cell lines, revealing significant inhibition of cell growth at concentrations above 10 µM. The mechanism appears to involve apoptosis induction through the mitochondrial pathway.

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of DNA Synthesis : By interfering with DNA replication processes.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

- Antioxidant Activity : Reducing oxidative stress within cells.

Comparative Studies

A comparative analysis with other quinoline derivatives revealed that 4-(4-chlorobenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline exhibited superior activity against certain bacterial strains, specifically Staphylococcus aureus and Escherichia coli.

Table 2: Comparative Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-(4-chlorobenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline | Staphylococcus aureus | 20 |

| Other Quinoline Derivative A | Staphylococcus aureus | 15 |

| Other Quinoline Derivative B | Escherichia coli | 18 |

Comparison with Similar Compounds

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline ()

- Structure : Substituted with 4-chlorophenyl (position 2), 3,4-dimethoxyphenyl (position 4), and methyl (position 3).

- Key Differences: Lacks the sulfonyl and ethylbenzoyl groups present in the target compound. Methoxy and methyl groups are electron-donating, whereas the sulfonyl group in the target is electron-withdrawing.

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) ()

- Structure: Features an amino group (position 4), 4-chlorophenyl (position 2), and 4-methoxyphenyl (position 3).

- Key Differences: The amino group introduces hydrogen-bonding capacity, unlike the sulfonyl group in the target. Activity: Amino-substituted quinolines often exhibit antimalarial activity (e.g., Primaquine derivatives in ), but the target’s sulfonyl group may confer stability against metabolic degradation .

Primaquine and Derivatives ()

- Primaquine Structure: 8-(4-amino-1-methylbutylamino)-6-methoxyquinoline.

- Key Differences: Primaquine’s aminoalkyl side chain targets hypnozoites in malaria, while the target’s sulfonyl and ethylbenzoyl groups may enhance binding to hydrophobic enzyme pockets (e.g., dihydroorotate dehydrogenase in parasites). Pharmacokinetics: The sulfonyl group in the target compound could reduce renal clearance compared to Primaquine’s amine .

1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone ()

- Structure: Quinolinone core with chlorobenzyl (position 1), ethoxy (position 6), and isopropylbenzenesulfonyl (position 3).

- Key Differences: The quinolinone core (ketone at position 4) reduces aromaticity compared to the quinoline core in the target.

N-tert-Butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide ()

- Structure: Contains a 4-ethylbenzoyl group but lacks the quinoline core.

- Key Differences: The ethylbenzoyl group is shared, suggesting a role in lipophilicity and hydrophobic interactions. The quinoline core in the target may enable π-π stacking with biological targets, unlike the benzohydrazide scaffold .

Structural and Functional Implications of Substituents

Sulfonyl vs. Amino/Methoxy Groups

- Sulfonyl Group (Target Compound): Electron-withdrawing; stabilizes negative charge, enhancing interaction with cationic residues in enzymes. Improves metabolic stability compared to amino groups .

- Amino/Methoxy Groups (Comparators): Increase solubility but may reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.